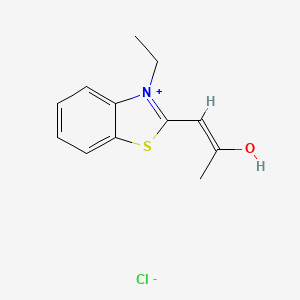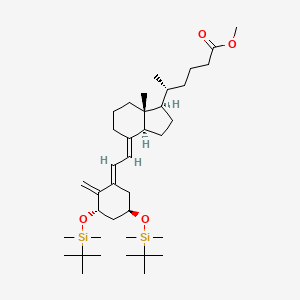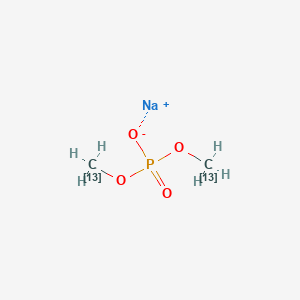
2-甲基异冰片醇
描述
Synthesis Analysis
The synthesis of 2-MIB involves the cyclization of the naturally occurring, noncanonical C-methylated isoprenoid substrate, 2-methylgeranyl diphosphate, to form 2-MIB. This process is catalyzed by 2-MIB synthase (MIBS) enzymes, which have been studied in organisms like Streptomyces coelicolor (Köksal et al., 2012). Another pathway involves the enzyme SCO7701, which, along with geranyl diphosphate and S-adenosylmethionine, produces (E)-2-methylgeranyl diphosphate, a precursor to 2-MIB (Wang & Cane, 2008).
Molecular Structure Analysis
The molecular structure of 2-MIB synthase has been determined through crystal structure analysis, revealing insights into the cyclization mechanism and the differences in catalytic mechanisms between MIBS and other similar enzymes (Köksal et al., 2012).
Chemical Reactions and Properties
2-MIB's synthesis involves several key reactions, including methylation and cyclization processes, which are influenced by the enzyme's structure and the presence of substrate analogs (Köksal et al., 2012). The functional characterization of MIBS has shown how specific residues within the enzyme contribute to its activity in producing 2-MIB (Gu & Dickschat, 2023).
Physical Properties Analysis
2-MIB is known for its low odor threshold, making it detectable at very low concentrations. Its physical properties, such as hydrophobicity, influence its behavior in water, including its adsorption characteristics on activated carbon, which is a common method for its removal from water supplies (Pendleton et al., 1997).
Chemical Properties Analysis
The chemical behavior of 2-MIB, including its stability and reactivity under different conditions, has been explored through the study of its degradation products and pathways. For example, dehydration of 2-MIB under various conditions has been investigated, providing insight into its chemical stability and the identification of its degradation or dehydration products (Schumann & Pendleton, 1997).
科学研究应用
水处理和味道/气味控制:MIB 以其在供水中的味道和气味问题而闻名。活性炭可有效去除水中的 MIB,其效率取决于碳表面的亲水性。微孔、亲水性较弱的碳吸附更多的 MIB (Pendleton et al., 1997)。此外,固相微萃取 (SPME) 和膜辅助溶剂萃取 (MASE) 等各种分析技术用于检测水中的 MIB (Hurlburt et al., 2009).
生物化学和微生物生产:MIB 由土壤生物、粘细菌和蓝细菌产生,导致潮湿土壤的气味以及食品和水中的污染。它在链霉菌中合成的 sco7700 和 sco7701 基因负责 MIB 的合成 (Wang & Cane, 2008).
环境影响与监测:MIB 由蓝细菌在饮用水源中产生。监测 MIB 合成基因的存在对于水安全至关重要。为 mibC 基因开发的引物与各种水库中的 MIB 浓度显示出显着相关性,有助于监测和管理 (Chiu et al., 2016).
生物降解研究:如铜绿假单胞菌属等细菌可以在水中降解 MIB,表明在水处理中具有潜在的生物技术应用。这些细菌以 MIB 为唯一的碳源进行代谢 (Izaguirre et al., 1988).
水产养殖和渔业应用:MIB 因其对鱼类味道和气味的影响而成为水产养殖中的问题。对其在鲫鱼等鱼类中积累和消除的研究为管理水产养殖环境中的 MIB 水平提供了见解 (Yang et al., 2019).
先进的检测技术:银纳米棒等技术已被研究为检测痕量 MIB 的 SERS 活性基底,突出了 MIB 检测分析方法的进步 (Botta et al., 2018).
作用机制
Target of Action
2-Methylisoborneol (2-MIB) is an irregular monoterpene derived from the universal monoterpene precursor geranyl pyrophosphate . It is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia, as well as some other prokaryotes and eukaryotes . The main genera in the cyanobacteria that have been shown to produce 2-MIB include Oscillatoria, Phormidium, and Planktothrix, while the main genus in the Actinomycetia that produces 2-MIB is Streptomyces .
Mode of Action
The biosynthesis of 2-MIB involves the enzymatic conversion of 2-methyllinalyl diphosphate (2-Me-LPP) with 2-methylisoborneol synthase (2MIBS) . Both enantiomers of 2-Me-LPP were synthesized enantioselectively using Sharpless epoxidation as a key step . It was demonstrated that ®-2-Me-LPP is the on-pathway intermediate, while a minor formation of 2-MIB from (S)-2-Me-LPP may be explained by isomerization to 2-Me-GPP and then to ®-2-Me-LPP .
Biochemical Pathways
The biosynthesis of 2-MIB was initially suggested to proceed through degradation of a sesquiterpene . Further investigations pointed to a methylated monoterpene . The biosynthetic model includes the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP (2-Me-GPP), followed by cyclization to 2-MIB .
Pharmacokinetics
It is known that 2-mib is a semi-volatile compound . It can be efficiently degraded by TiO2 photocatalysis and can also be easily adsorbed on granular activated carbon .
Result of Action
2-MIB is known for its distinct earthy or musty odor, which most people can easily smell . The odor detection threshold of 2-MIB is very low, ranging from 0.002 to 0.02 micrograms per liter in water . It is also a factor in cork taint in winemaking . In addition, 2-MIB has moderate antifungal activity as observed for its inhibition of mycelial growth and sporulation in Fusarium moniliforme .
Action Environment
The production of 2-MIB can be influenced by environmental factors such as temperature and light intensity . For instance, increasing temperature could favor the conversion of bound intracellular to dissolved 2-MIB, while increasing light intensity stimulates the release of dissolved intracellular 2-MIB into the environment . Therefore, environmental conditions play a crucial role in the action, efficacy, and stability of 2-MIB.
安全和危害
未来方向
属性
IUPAC Name |
1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXNXGVLGKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2371-42-8 | |
| Record name | 2-Methylisoborneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Melting Point |
170 °C | |
| Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the primary sources of 2-MIB in the environment?
A1: 2-MIB is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of bacteria). These microorganisms are commonly found in freshwater environments like lakes, reservoirs, and rivers. [, , , , ]
Q2: Are there specific conditions that favor 2-MIB production?
A2: Yes, several factors can influence 2-MIB production, including nutrient levels (especially nitrogen and phosphorus), water temperature, and light intensity. [, ] For instance, geosmin concentrations, another compound causing similar off-flavors, increased under higher nitrate concentrations, being linearly proportional to cell density. [] High light intensity and phosphorus stress may decrease geosmin, while lower temperatures could potentially reduce 2-MIB production. []
Q3: Why is 2-MIB noticeable even at very low concentrations?
A3: Both 2-MIB and geosmin have incredibly low odor threshold concentrations, meaning humans can detect them at extremely low levels in water. [, ] For instance, the odor threshold for 2-MIB in water can be as low as 5-10 ng/L, which is equivalent to parts per trillion. []
Q4: Does 2-MIB pose any health risks at concentrations found in drinking water?
A4: While 2-MIB imparts an undesirable taste and odor, it is not considered toxic at the low concentrations typically found in drinking water. [, ]
Q5: What is the chemical structure of 2-MIB?
A5: 2-MIB (2-exo-hydroxy-2-methyl-bornane) is a bicyclic monoterpene alcohol. Its structure is closely related to camphor, with an additional methyl and hydroxyl group. [, ]
Q6: What analytical techniques are commonly used to detect and quantify 2-MIB?
A6: Several methods are available for 2-MIB analysis, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common. Sample preparation techniques, such as Solid-Phase Microextraction (SPME), Headspace Liquid-Phase Microextraction (HS-LPME), and Purge-and-Trap (P&T) are often employed to concentrate 2-MIB before GC-MS analysis. [, , , , , ]
Q7: What are the challenges in accurately measuring 2-MIB in complex matrices like fish tissue?
A7: Analyzing 2-MIB in fish tissue presents challenges due to matrix interference and the need for sensitive extraction methods. Techniques like microwave cooking under nitrogen flow, followed by trapping and extracting the condensate, have been developed to address these issues. []
Q8: How can 2-MIB be removed from drinking water?
A8: Common water treatment methods for 2-MIB removal include activated carbon adsorption, ozonation, and biofiltration. [, , , , ] Among these, activated carbon adsorption has been found effective for removing both 2-MIB and geosmin. [] Research is ongoing to optimize the efficiency and cost-effectiveness of these treatment processes.
Q9: Can the production of 2-MIB in aquaculture be controlled?
A9: Managing 2-MIB in aquaculture is challenging. Strategies include minimizing nutrient loading to reduce cyanobacterial blooms, using aeration to disrupt stratification, and implementing biocontrol methods. [] Some studies suggest that biofloc technology production systems may have a lower incidence of 2-MIB and geosmin-related off-flavor episodes. []
Q10: What are some ongoing areas of research related to 2-MIB?
A10: Current research focuses on:
- Understanding the genetic basis of 2-MIB production in different microorganisms. [] For example, research has shown that in cyanobacteria, two adjacent genes, SAM-dependent methyltransferase and monoterpene cyclase, are responsible for 2-MIB biosynthesis. []
- Developing rapid and sensitive detection methods for 2-MIB. [, ]
- Exploring novel treatment technologies for 2-MIB removal. [, ] For example, bauxite catalyzed ozonation has shown promise as an effective method for 2-MIB removal in drinking water. []
- Investigating the ecological role of 2-MIB and its impact on aquatic organisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)


![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)

